Methiin, scientifically known as S-Methylcysteine Sulfoxide, is a naturally occurring sulfur-containing amino acid predominantly found in plants of the Allium genus, which includes garlic, onions, and leeks, as well as in Brassicaceae plants such as cabbage and radish. [, , , , , , ] This compound serves as a flavour precursor, contributing to the characteristic aromas and tastes of these vegetables. [] Methiin, along with other S-alk(en)ylcysteine sulfoxides, is a subject of research due to its potential biological activity and impact on plant physiology and human health. [, , , , , ]
Methiin can be synthesized through asymmetric synthesis. The process starts with (R)-cysteine, which undergoes methylation to yield (R)-S-methylcysteine. [] Subsequently, the (R)-S-methylcysteine is oxidized using tert-butyl hydroperoxide in the presence of a chiral catalyst. This catalyst can be either a tetra(isopropylate)titanium/(S)-Binol or tetra(isopropylate)titanium/(R)-Binol complex. [] The use of the (S)-Binol complex results in the formation of the (1 R,2S)-(+)-methiin stereoisomer, while the (R)-Binol complex yields the (1 R,2R)-(–)-methiin stereoisomer. []
Methiin, like other S-alk(en)ylcysteine sulfoxides, undergoes decomposition upon heating, contributing to the formation of volatile sulfur compounds responsible for the characteristic aromas of Allium species. [] This thermal decomposition also plays a role in the development of specific color changes in these plants, notably the pink discoloration in onions and leeks. []
In the presence of the enzyme alliinase, Methiin can be converted into methanethial S-oxide. [] This reaction leads to the formation of various volatile sulfur-containing compounds that contribute to the characteristic aroma and flavor of Allium species.
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